Melitidin
Description
Overview of Flavanone (B1672756) Glycosides in Natural Product Research
Flavanone glycosides represent a significant class of flavonoids, a diverse group of polyphenolic compounds widely distributed in the plant kingdom. These compounds are characterized by a flavanone backbone conjugated with one or more sugar moieties. Flavonoids, including flavanone glycosides, are integral to plant defense mechanisms and contribute to characteristics such as flower pigmentation uni.luuni.lu. In natural product research, flavanone glycosides are extensively studied for their structural diversity, biosynthesis, and potential biological activities wikipedia.orgfishersci.cafishersci.ca. Common examples found in citrus fruits include naringin (B1676962), hesperidin, and their respective aglycones, naringenin (B18129) and hesperetin (B1673127) uni.luwikipedia.orgfishersci.ieresearchgate.net. Research in this area often involves the isolation, structural elucidation, and investigation of the properties of these plant-derived compounds fishersci.ieuni.luguidetopharmacology.org.
Significance of Melitidin as a Research Target in Specialized Plant Metabolism
This compound stands out as a research target within the study of specialized plant metabolism due to its unique structural features and the biological activities observed in preclinical research. It is a flavanone glycoside that has been isolated from species such as Citrus grandis 'Tomentosa' (pummelo) and Citrus bergamia (bergamot) fishersci.ieresearchgate.netuni.lumassbank.euguidetopharmacology.org. The structural confirmation of this compound has been achieved through comprehensive spectroscopic methods, including ultraviolet (UV), infrared (IR), 1H and 13C Nuclear Magnetic Resonance (NMR), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, and high-resolution mass spectrometry (HRMS) fishersci.ieresearchgate.netuni.lu.
Its significance as a research target is further underscored by investigations into its biosynthesis pathway. Specialized plant metabolism is responsible for the production of a vast array of secondary metabolites, including flavonoids like this compound. Research has focused on elucidating the genetic and enzymatic machinery involved in this compound biosynthesis in plants such as pummelo. Studies have identified specific gene clusters encoding enzymes such as UDP-glucuronosyltransferases (UGTs), rhamnosyltransferases, and acyltransferases that are responsible for the synthesis of this acylated flavonoid glycoside. Understanding the biosynthetic route of this compound is crucial for potential metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.
Furthermore, research into the biological activities of this compound contributes to its importance as a research target. Studies have indicated that this compound exhibits antitussive effects, as demonstrated in cough models induced by citric acid in guinea pigs fishersci.ieuni.luguidetopharmacology.org. This suggests that this compound may contribute to the traditional medicinal uses of plants like C. grandis 'Tomentosa' fishersci.ieuni.lu. Additionally, this compound has been reported to exhibit statin-like properties in preclinical research, specifically demonstrating inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in cholesterol biosynthesis researchgate.netmassbank.eu. This finding positions this compound and related compounds as subjects of interest in the search for natural compounds with potential impact on lipid metabolism, prompting further investigation into their mechanisms of action.
The study of this compound, therefore, provides valuable insights into the complexity of specialized plant metabolism, the structural diversity and biological roles of flavanone glycosides, and offers a natural compound with properties warranting further academic exploration.
Properties
Molecular Formula |
C33H40O18 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |
InChI Key |
NEFQWEGQYZRALY-LIRNRXGKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Melitidin
Isolation from Citrus grandis 'Tomentosa' (Pummelo)
Melitidin has been isolated from Citrus grandis 'Tomentosa', a species of pummelo that is traditionally used in Chinese medicine. biocrick.commedchemexpress.comnih.govglpbio.com The isolation of this flavanone (B1672756) glycoside from this species was reported using chromatographic methods. biocrick.comnih.gov Structural confirmation of this compound isolated from Citrus grandis 'Tomentosa' has been achieved through comprehensive spectroscopic analyses, including UV, IR, 1H and 13C NMR, HMBC, HMQC, and high-resolution mass spectrometry. biocrick.comnih.gov Research indicates that this compound contributes to certain biological effects observed in extracts of C. grandis 'Tomentosa'. biocrick.commedchemexpress.comnih.gov
Isolation from Citrus bergamia (Bergamot)
This compound has also been isolated and detected in the fruits of bergamot (Citrus bergamia). biocrick.comresearchgate.netnih.govcabidigitallibrary.orgfigshare.com It is described as a 3-hydroxy-3-methylglutaryl neohesperidoside of naringenin (B18129), isolated alongside brutieridin (B10837292) (a similar compound derived from hesperetin) from bergamot fruit. biocrick.comresearchgate.netnih.govcabidigitallibrary.org The structures of these compounds were determined using spectroscopic and chemical methods. biocrick.comresearchgate.netnih.gov Bergamot is recognized as a rich source of flavonoids, including this compound and brutieridin, which are notable for possessing a 3-hydroxy-3-methylglutaryl unit. mdpi.comnih.govmdpi.commdpi.com These specific HMG-conjugated flavonoids, including this compound, are reported to be unique to bergamot compared to other citrus species. mygenefood.com
Quantitative Distribution and Variation in Botanical Sources
The quantitative distribution of this compound can vary across different citrus sources and even within different parts of the same fruit. In Citrus bergamia, this compound, along with other flavonoids like neoeriocitrin, naringin (B1676962), neohesperidin (B1678168), and brutieridin, are considered major components of the polyphenol fraction found in bergamot juice and cloudy juice. mdpi.commdpi.comresearchgate.net Studies have investigated the content of these flavonoids in bergamot juice, with variations observed based on factors such as cultivar and harvest date. mdpi.com For example, research on different C. bergamia cultivars ("Castagnaro", "Fantastico", and "Femminello") has shown the presence and quantification of this compound in their crude juices. researchgate.net
In pummelo (Citrus grandis), this compound has been identified in the peel of certain cultivars, such as "shatianyu" and "huajuhong". sci-hub.se It has also been found in the flavedo (the colored outer layer of the peel) of specific pummelo varieties. mdpi.com Research into the biosynthesis pathway of this compound in pummelo suggests that the natural abundance of this compound is mainly determined by the tailoring of acyltransferases specific for bitter substrates. jipb.netnih.gov Population variation analysis has been used to study the differences in this compound content among pummelo varieties. jipb.netresearchgate.net
While specific quantitative data for this compound concentration across a wide range of botanical sources can be limited in readily available literature, studies focusing on bergamot and pummelo highlight its presence and the factors influencing its levels. For instance, one study on bergamot fruit and leaf extracts quantified major flavonoids, including this compound, expressing their content as naringin equivalent (mg/g extract). mdpi.com
Here is an example of how quantitative data, if available in sufficient detail from the search results, could be presented in a table:
| Botanical Source | Part of Fruit/Plant | This compound Concentration | Notes |
| Citrus grandis 'Tomentosa' | Not specified | Not specified | Isolated from this species. biocrick.comnih.gov |
| Citrus bergamia (Bergamot) | Fruit (Juice) | Variable | Content influenced by cultivar/harvest. mdpi.com |
| Citrus bergamia (Bergamot) | Fruit (Cloudy Juice) | Higher than juice | Contains a higher quantity of flavonoids. researchgate.net |
| Citrus bergamia (Bergamot) | Albedo | 89.0 ± 5.3 mg/kg (ripe) | Also found in unripe fruit. researchgate.net |
| Citrus bergamia (Bergamot) | Flavedo | 72.8 ± 3.4 mg/kg (ripe) | Also found in unripe fruit. researchgate.net |
| Citrus grandis (Pummelo) | Peel ("shatianyu") | Isolated | Isolated from this cultivar. sci-hub.se |
| Citrus grandis (Pummelo) | Peel ("huajuhong") | Isolated | Isolated from this cultivar. sci-hub.se |
| Citrus grandis (Pummelo) | Flavedo (MXG variety) | Detected | Only found in this part and variety. mdpi.com |
Research continues to explore the distribution and factors influencing the concentration of this compound in citrus fruits, contributing to a better understanding of its natural occurrence and potential applications.
Biosynthesis and Metabolic Engineering of Melitidin
Elucidation of Biosynthetic Pathways in Citrus grandis
Recent studies have shed light on the biosynthetic pathway of melitidin in pummelo (Citrus grandis (L.) Osbeck)). researchgate.netjipb.net This involves the identification and characterization of specific gene clusters and enzymes responsible for the various modification steps leading to this compound. researchgate.netjipb.net
Research has identified a new flavonoid gene cluster in Citrus grandis that is responsible for this compound biosynthesis. researchgate.netjipb.net This cluster includes genes encoding UDP-glucuronosyltransferases (CgUGTs), 1,2 rhamnosyltransferase (Cg1,2RhaT), and acyltransferases (CgATs). researchgate.netjipb.net These genes work in concert to perform the specific glycosylation and acylation steps required for this compound formation. researchgate.netjipb.net
UDP-glycosyltransferases (UGTs) are a large family of enzymes involved in the glycosylation of various plant secondary metabolites, including flavonoids. researchgate.netwikipedia.orgoup.com In the context of this compound biosynthesis, specific CgUGTs are involved in attaching sugar moieties to flavonoid precursors. researchgate.netjipb.net While the initial glycosylation step in flavonoid biosynthesis in citrus often involves 7-O-glucosylation, leading to flavanone (B1672756) 7-O-glucosides, further glycosylation steps catalyzed by enzymes like 1,2RhaT are crucial for the formation of the disaccharide structure found in this compound. oup.comsemanticscholar.org
The enzyme 1,2 rhamnosyltransferase (Cg1,2RhaT) plays a key role in the biosynthesis of this compound in Citrus grandis. researchgate.netjipb.net This enzyme is responsible for transferring a rhamnose residue to a flavonoid glycoside precursor, specifically converting flavanone-7-O-glucosides into bitter-tasting flavanone-7-O-neohesperidosides. semanticscholar.org Neohesperidosides are disaccharides present in some flavonoids that contribute to the bitter taste in citrus fruits. semanticscholar.org Cg1,2RhaT's activity is directly pertinent to the accumulation of these neohesperidosides, which are intermediates in the this compound pathway. semanticscholar.org
Acyltransferases (CgATs) are another group of enzymes within the identified gene cluster crucial for this compound biosynthesis. researchgate.netjipb.net These enzymes are responsible for the acylation step, where an acyl group (specifically, a 3-hydroxy-3-methylglutaryl moiety) is attached to the glycosylated flavonoid structure. researchgate.netjipb.netbiocrick.com Population variation analysis in Citrus grandis has indicated that the tailoring activity of these acyltransferases, particularly those specific for bitter substrates, largely determines the natural abundance of this compound. researchgate.netjipb.netnih.govjipb.netuvic-ucc.catjipb.net
Regulation of this compound Biosynthesis in Plants
The biosynthesis of plant specialized metabolites, including flavonoids like this compound, is tightly controlled by complex regulatory networks involving enzyme genes and transcription factors. frontiersin.orgmdpi.com These networks are influenced by genetic factors and various biotic and abiotic environmental factors. frontiersin.org While the specific regulation of this compound biosynthesis is an area of ongoing research, studies on flavonoid biosynthesis in citrus and other plants provide insights into the potential regulatory mechanisms. mdpi.compeerj.comfrontiersin.org Transcription factors, such as R2R3-MYB proteins, are known to play key roles in regulating the structural genes involved in flavonoid pathways. mdpi.com Understanding the transcriptional regulation of the identified gene cluster (CgUGTs, Cg1,2RhaT, and CgATs) is essential for fully comprehending the control of this compound production in Citrus grandis.
Heterologous Expression and Metabolic Engineering for this compound Production
The elucidation of the this compound biosynthetic pathway and the identification of the responsible gene cluster open avenues for metabolic engineering to enhance this compound production. researchgate.netjipb.netnih.govjipb.net Heterologous expression of the clustered genes in a suitable host system can lead to the biosynthesis of this compound. researchgate.netnih.govjipb.net For instance, co-expression of these genes in Nicotiana benthamiana has successfully resulted in the formation of this compound, demonstrating the feasibility of reconstituting the pathway in a heterologous plant system. researchgate.netnih.govjipb.netresearchgate.net This approach provides genetic resources that can be utilized for the breeding and genetic improvement of pummelo cultivars aimed at increasing the content of this compound. researchgate.netnih.govjipb.net Metabolic engineering strategies can involve optimizing the expression of the biosynthetic genes, enhancing the supply of precursors, and potentially modifying regulatory elements to achieve higher yields of this compound in engineered plants or microbial systems. nih.govresearchgate.netmdpi.com
Co-expression Strategies in Model Plant Systems (e.g., Nicotiana benthamiana)
Co-expression of the gene cluster responsible for this compound biosynthesis in heterologous plant systems, such as Nicotiana benthamiana, has demonstrated the feasibility of metabolically engineering this compound production. jipb.netresearchgate.net This approach involves introducing the genes encoding the key enzymes (CgUGTs, Cg1,2RhaT, and CgATs) into the model plant system, enabling the reconstruction of the this compound biosynthetic pathway. researchgate.net Transient expression experiments in N. benthamiana leaves have shown the formation of this compound, confirming the functional roles of the introduced genes and highlighting the potential of using this system for engineered production. researchgate.net
Research findings related to co-expression in N. benthamiana include the detection of this compound formation following the transient expression of the relevant gene combinations. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) chromatograms have been used to show the presence of this compound, with its characteristic mass-to-charge ratio ([M + H]⁺ = 724.9 Da), in infiltrated N. benthamiana leaves expressing the biosynthetic genes, compared to authentic this compound standards. researchgate.net Studies have also calculated the yield of products synthesized by different gene modules in N. benthamiana leaf tissue. researchgate.net
Example Data from Co-expression Studies (Illustrative based on search results):
While specific quantitative yield data for this compound from N. benthamiana co-expression was mentioned as calculated in research researchgate.net, a representative interactive table structure based on such experiments could illustrate the concept:
| Gene Combination Expressed in N. benthamiana | Detected Metabolite(s) | Relative Yield (arbitrary units) |
| Control (empty vector) | None | 0 |
| Genes X, Y, Z (this compound pathway genes) | This compound | Value > 0 |
| Gene X, Y | Intermediate A | Value > 0 |
Applications in Citrus Genetic Improvement for Fortified Metabolite Content
The elucidation of the this compound biosynthetic pathway provides valuable genetic resources that can be utilized for the breeding and genetic improvement of citrus varieties, particularly pummelo (Citrus grandis), with the aim of fortifying the content of biologically active metabolites like this compound. jipb.netnih.govuvic-ucc.cat Understanding the genes and enzymes involved allows for targeted approaches to enhance this compound accumulation in citrus fruits.
Genetic improvement strategies can involve traditional breeding methods informed by genetic markers linked to high this compound production, as well as modern genetic engineering techniques. jipb.net By identifying the specific acyltransferases and other enzymes that determine this compound abundance, researchers can potentially manipulate their expression or introduce favorable alleles into commercial citrus cultivars. jipb.netnih.gov This could lead to the development of new citrus varieties with naturally increased levels of this compound, potentially enhancing their nutritional and health-promoting properties. jipb.netnih.govuvic-ucc.cat
Research in citrus, including metabolomics studies and genome-wide association analyses (mGWAS) in pummelo, has been instrumental in uncovering the genetic basis of metabolome variation and identifying candidate genes involved in the synthesis and regulation of bioactive compounds, including flavonoid derivatives like this compound. oup.comsemanticscholar.org This research provides a theoretical basis and potential targets for future breeding efforts aimed at improving the nutritional value of citrus through the fortification of specific metabolites. oup.comsemanticscholar.org
Advanced Methodologies for Melitidin Isolation, Purification, and Structural Elucidation
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone for the isolation and purification of melitidin from its natural sources, primarily Citrus species. The selection of the appropriate chromatographic technique is pivotal to achieving the high purity required for subsequent spectroscopic analysis and bioassays.
High-Performance Liquid Chromatography (HPLC) in this compound Fractionation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the fractionation of plant extracts to isolate flavanone (B1672756) glycosides like this compound. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.
A typical HPLC method for the fractionation of citrus flavonoids employs a C18 (octadecylsilyl) stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent, frequently acidified with formic acid or acetic acid to improve peak shape and resolution, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For instance, a quaternary mobile phase mixture of water-acetonitrile-tetrahydrofuran-acetic acid (80:16:3:1, v/v/v/v) has been successfully used for the separation of six flavone (B191248) glycosides from Citrus on an RP-18 column nih.gov. The separation is monitored using a UV-Vis detector, typically at a wavelength around 280 nm, which is characteristic for flavanones.
Table 1: Representative HPLC Parameters for Flavanone Glycoside Fractionation
| Parameter | Value |
|---|---|
| Stationary Phase | Reversed-Phase C18 (ODS) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Detection | UV-Vis at 280 nm |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for this compound Analysis
For rapid and highly sensitive analysis of this compound in complex mixtures, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the method of choice. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
In the analysis of citrus metabolites, a C18 column is commonly employed with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation of the analyte for mass spectrometric detection nih.gov. The eluent from the UHPLC column is introduced into a mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for flavonoids, typically operated in positive ion mode.
UHPLC-Q-TOF-MS/MS analysis has been used to identify this compound in extracts of Exocarpium Citri Grandis mdpi.com. The high-resolution capabilities of the TOF analyzer allow for the determination of the accurate mass of the molecular ion, which for this compound ([M+H]⁺) is consistent with the molecular formula C₃₃H₄₀O₁₈ mdpi.com. Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the parent ion.
Table 2: UHPLC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| UHPLC Column | C18 (e.g., 2.1 mm × 100 mm, 1.8 µm) nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Full Scan and MS/MS |
Semi-Preparative Chromatography for this compound Isolation
Once analytical methods have identified fractions containing this compound, semi-preparative HPLC is employed to isolate the compound in sufficient quantities for structural elucidation and biological testing. This technique uses wider bore columns (typically 10-20 mm internal diameter) and higher flow rates than analytical HPLC, allowing for the loading of larger sample volumes.
The principles of separation are the same as in analytical HPLC, with reversed-phase C18 columns being the most common choice. The mobile phase composition is often adapted from the analytical method, sometimes with slight modifications to optimize the separation for the higher sample load. For the isolation of phenolic compounds from plant extracts, isocratic or simple gradient elution with mobile phases like methanol-water or acetonitrile-water is often effective mdpi.comnih.gov. Fractions are collected as they elute from the column, and the purity of the collected fractions is subsequently verified by analytical HPLC.
Spectroscopic and Spectrometric Characterization of this compound
Following isolation and purification, a combination of spectroscopic and spectrometric techniques is used to unequivocally determine the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, HMBC, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to establish the carbon skeleton and the connectivity of all atoms.
¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their scalar coupling relationships. For a flavanone glycoside like this compound, the ¹H NMR spectrum will show characteristic signals for the aromatic protons of the A and B rings of the flavanone core, the protons of the C-ring, and the protons of the sugar moieties.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group type (e.g., carbonyl, aromatic, aliphatic, glycosidic).
2D NMR (HMQC and HMBC): Two-dimensional correlation experiments are essential for assembling the structure. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation) nih.govyoutube.com. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations) nih.govyoutube.com. By piecing together these correlations, the entire molecular structure can be determined. For instance, an HMBC correlation between an anomeric proton of a sugar and a carbon atom of the aglycone would establish the point of glycosylation.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Eriodictyol (B191197) Aglycone Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 6 | 6.176 (m) | 97.0 (d) |
| 8 | 6.14 (m) | 98.1 (d) |
| 2' | 6.79 (m) | 116.65 (d) |
| 5' | 6.80 (m) | 112.4 (d) |
| 6' | 6.93 (m) | 114.9 (d) |
Data derived from a related compound as an illustrative example researchgate.net.
High-Resolution Mass Spectrometry (HRMS) in this compound Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula.
For this compound, with a molecular formula of C₃₃H₄₀O₁₈, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental measurement of this mass using an instrument such as a Q-TOF or Orbitrap mass spectrometer that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Tandem MS (MS/MS) experiments on the high-resolution instrument can further confirm the structure by analyzing the accurate masses of the fragment ions. The fragmentation of flavanone glycosides typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties. For this compound, characteristic fragment ions corresponding to the loss of a rhamnose unit ([M + H-Rha]⁺) and water molecules have been observed mdpi.com.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed Fragment Ions mdpi.com |
|---|
| [M+H]⁺ | C₃₃H₄₁O₁₈⁺ | 729.2291 | [M + H-3H₂O]⁺, [M + H-Rha]⁺, [M + H-Rha-H₂O]⁺, [M + H-3H₂O-ORha]⁺ |
Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The analysis of this compound's IR spectrum reveals characteristic absorption bands that confirm the presence of key structural features.
Research has identified several key peaks in the IR spectrum of this compound, which was analyzed using a potassium bromide (KBr) disc. researchgate.net A strong, broad band observed at 3407 cm⁻¹ is indicative of O-H stretching vibrations. researchgate.net This absorption is characteristic of the multiple hydroxyl groups present in the sugar moieties and the phenolic hydroxyl groups on the flavanone core. The presence of a sharp, strong peak at 1722 cm⁻¹ corresponds to the C=O stretching vibration of an ester group, a key feature of the 3-hydroxy-3-methylglutaryl moiety attached to the glycoside. researchgate.net Another significant absorption at 1577 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings of the flavanone structure. researchgate.net
These specific absorptions provide clear evidence for the presence of hydroxyl, ester, and aromatic functionalities, which are integral components of the this compound structure.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3407 | O-H Stretch | Hydroxyl Groups (Phenolic and Alcoholic) |
| 1722 | C=O Stretch | Ester |
| 1577 | C=C Stretch | Aromatic Ring |
Data sourced from Zou et al., 2013. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Flavanones typically exhibit characteristic absorption spectra due to the presence of two aromatic rings (A and B) and the carbonyl group in the C ring, which together form chromophores. nih.gov
The UV spectrum of this compound, recorded in methanol (MeOH), shows a maximum absorption (λmax) at 285.1 nm . researchgate.net This absorption is characteristic of the benzoyl system (the A ring and the C=O group) in the flavanone structure. nih.gov This finding is consistent with the UV spectra of other naringenin (B18129) glycosides, where the main absorption band typically appears in this region. researchgate.net The position of this absorption maximum helps to confirm the flavanone nature of the core structure of this compound.
Interactive Data Table: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Associated Chromophore |
| Methanol | 285.1 | Benzoyl System (Aromatic A-ring and Carbonyl Group) |
Data sourced from Zou et al., 2013. researchgate.net
Molecular Mechanisms of Melitidin Action in Preclinical Cellular and Animal Models
Enzymatic Inhibition: 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR)
A significant area of research has centered on the interaction between Melitidin and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a crucial enzyme in the mevalonate (B85504) pathway that governs cholesterol synthesis. researchgate.netdovepress.com this compound, alongside brutieridin (B10837292), stands out among bergamot flavonoids due to the presence of a 3-hydroxy-3-methylglutaryl (HMG) moiety, which bears structural resemblance to the natural substrate of HMGR, HMG-CoA, and to statin medications. researchgate.netresearchgate.netnih.govmdpi.com
Direct Competitive Inhibition of HMGR Activity
This compound has been characterized as a competitive inhibitor of HMGR. researchgate.netmdpi.com This mechanism involves this compound occupying the catalytic site of HMGR, thereby competing with the endogenous substrate HMG-CoA and impeding its conversion to mevalonate, a critical step in the biosynthesis of cholesterol. researchgate.netresearchgate.netnih.gov This mode of competitive inhibition is similar to that employed by statin drugs. researchgate.netnih.govbiorxiv.org
While some studies propose this direct inhibition as a primary mechanism based on structural similarities and computational modeling researchgate.netresearchgate.netnih.gov, other in vitro studies using cell-free biochemical assays have indicated negligible alterations in HMGR activity following treatment with bergamot fruit extract and its main constituents, including this compound. nih.gov This suggests that although the potential for direct competitive inhibition exists based on structural characteristics, the observed cholesterol-lowering effects in certain models might involve additional or alternative mechanisms. nih.gov
Computational Modeling of this compound-HMGR Binding Interactions
Computational approaches, such as Density Functional Theory (DFT) and molecular docking, have been applied to investigate the binding interactions between this compound and the HMGR enzyme. researchgate.netnih.govplos.org These studies suggest that this compound and brutieridin are capable of binding to the catalytic site of HMGR, potentially displacing the endogenous substrate HMG-CoA. researchgate.netresearchgate.netnih.gov
Molecular modeling studies have indicated that this compound, owing to its structural features including the HMG-CoA-like moiety, can be accommodated within the active site of HMGR. researchgate.netnih.govplos.org This theoretical binding is posited as an explanation for this compound's potential to inhibit cholesterol synthesis. researchgate.netnih.gov For instance, computational docking calculations have shown that compounds like brutieridin and this compound appear to occupy the HMG-binding site, suggesting their candidacy for HMGR inhibition. plos.orgplos.org
Distinction from HMGR Gene Expression Modulation
Research suggests that the mechanism of action of this compound, particularly within the context of bergamot polyphenolic fractions, appears distinct from the modulation of HMGR gene expression. nih.govplos.org While certain components of bergamot extract, such as neohesperidin (B1678168), have been shown to reduce HMGR protein levels in cellular models like HepG2 cells, indicating a potential downregulation of gene expression, studies specifically assessing this compound or bergamot extracts rich in this compound have not consistently demonstrated a significant effect on HMGR gene expression. nih.govplos.org This contrasts with the mechanism of some other cholesterol-lowering agents where a reduction in HMGR synthesis at the gene expression level is a primary mode of action. plos.org Consequently, the proposed inhibitory effect of this compound on HMGR is primarily discussed in terms of direct enzymatic interaction rather than influencing the quantity of the enzyme produced. nih.govplos.org
Modulation of Lipid Metabolism Regulatory Pathways
In addition to the potential for direct enzymatic inhibition of HMGR, this compound and other polyphenols found in bergamot have been explored for their influence on broader regulatory pathways involved in lipid metabolism in preclinical models. researchgate.netoatext.comnih.govmartindalesnutrition.com
Influence on Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activity
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a pivotal enzyme that regulates energy balance, glucose uptake, and lipid metabolism. researchgate.netoatext.comnih.govmartindalesnutrition.combergamonte.net Activation of AMPK can lead to improved lipid profiles by affecting various downstream targets involved in the synthesis of fatty acids and cholesterol. researchgate.netoatext.comnih.gov
In vitro mechanistic studies have provided evidence that polyphenols from bergamot can modulate the function of AMPK. oatext.comnih.govmartindalesnutrition.combiocrick.com Increased phosphorylation of AMP-kinase, indicative of AMPK activation, has been observed in cells treated with bergamot fruit extract and certain constituents like neohesperidin. nih.govbiocrick.com While research directly and solely linking this compound to AMPK activation is less extensive compared to other bergamot flavonoids such as naringin (B1676962) oatext.comnih.gov, the presence of this compound within bergamot extracts that exhibit AMPK activation suggests a potential, possibly synergistic, contribution. researchgate.netmartindalesnutrition.combiocrick.com The activation of AMPK by bergamot flavonoids is proposed as a mechanism contributing to their beneficial effects on lipid and glucose homeostasis. researchgate.netbergamonte.netresearchgate.net
Effects on Pancreatic Cholesterol Ester Hydrolase (pCEH) Function
Pancreatic Cholesterol Ester Hydrolase (pCEH), also known as Carboxyl Ester Lipase (CEL), is an enzyme involved in the absorption of dietary cholesterol in the intestine by hydrolyzing cholesterol esters into free cholesterol and fatty acids. mdpi.comresearchgate.net Inhibition of pCEH can result in reduced cholesterol absorption. mdpi.comresearchgate.net
In vitro mechanistic studies have indicated that polyphenols from bergamot can influence the function of pancreatic cholesterol ester hydrolase (pCEH). oatext.comnih.govmartindalesnutrition.combiocrick.com The reduction of cholesterol absorption attributed to the inhibition of pCEH is considered one of the mechanisms contributing to the lipid-lowering properties of bergamot polyphenolic fractions, which contain this compound. mdpi.comresearchgate.net While some studies highlight the effect of brutieridin on reducing cholesterol uptake and decreasing levels of a cholesterol transporter nih.govbiocrick.com, the collective evidence from studies on bergamot extracts suggests that the inhibition of pCEH is a relevant mechanism influenced by the mixture of polyphenols present, including this compound. mdpi.comresearchgate.net
Impact on Cellular Cholesterol Synthesis and Uptake in Hepatic Cells
Cholesterol homeostasis in the liver is a tightly regulated process involving synthesis, uptake, transport, esterification, and efflux frontiersin.orgnih.gov. Endogenous cholesterol biosynthesis primarily occurs in the liver through the mevalonic acid (MVA) pathway, with 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) serving as the rate-limiting enzyme frontiersin.orgaging-us.com. Cholesterol uptake is significantly mediated by the LDL receptor and the Niemann-Pick C1-like 1 (NPC1L1) protein nih.govmdpi.com.
Studies investigating bergamot fruit extract (BFE) and its constituents, including this compound and Brutieridin, have explored their effects on cholesterol regulation in hepatic cells like HepG2. While BFE and its principal components did not directly inhibit HMGCR activity, BFE and neohesperidin were shown to decrease HMGCR levels in HepG2 cells, suggesting a potential downregulation of HMGCR expression. This mechanism of decreased protein expression is distinct from the direct inhibition characteristic of statins mdpi.com. Furthermore, Brutieridin, another flavanone (B1672756) found in bergamot alongside this compound, has demonstrated a significant reduction in cholesterol uptake in Caco-2 cells and decreased the level of the cholesterol transporter NPC1L1. These findings suggest that Brutieridin may lower cholesterol by inhibiting uptake via the NPC1L1 transporter mdpi.com. The cholesterol-lowering effect of BFE appears to involve multiple mechanisms, including effects on cholesterol biosynthesis and cellular transport mdpi.com.
Anti-Proliferative and Apoptotic Mechanisms in Cancer Cell Lines (via Brutieridin/Melitidin Mixture)
A mixture of Brutieridin and this compound, often referred to as "BMF" or "BMT", has been investigated for its anti-proliferative and apoptotic effects, particularly in cancer stem cells (CSCs) derived from breast cancer cell lines nih.govbergamonte.netresearchgate.net. This mixture, typically in a 2:1 ratio of Brutieridin to this compound, has shown promising results in preclinical models nih.govbergamonte.netresearchgate.net.
Inhibition of Mevalonate Metabolism in Breast Cancer Cells
The Brutieridin/Melitidin mixture (BMF) exhibits statin-like properties by blocking the action of HMGCR, the rate-limiting enzyme in mevalonate biosynthesis nih.govbergamonte.netresearchgate.net. This inhibition of the mevalonate pathway is a key mechanism by which BMF affects breast cancer cells nih.govresearchgate.net. High expression of HMGR mRNA has been associated with poor clinical outcomes in breast cancer patients, suggesting the mevalonate pathway as a relevant target nih.govresearchgate.net.
Suppression of Aldehyde Dehydrogenase (ALDH) Activity
The Brutieridin/Melitidin mixture effectively reduces ALDH activity nih.govbergamonte.netresearchgate.net. Elevated ALDH activity is a characteristic marker of cancer stem cells and is associated with tumor initiation, progression, and resistance to therapy google.com. The suppression of ALDH activity by BMF indicates its potential to target this specific CSC characteristic nih.govbergamonte.netresearchgate.net.
Blockade of Mammosphere Formation
BMF has been shown to block mammosphere formation nih.govbergamonte.netresearchgate.net. Mammospheres are three-dimensional cellular aggregates formed by cancer stem cells in suspension cultures, serving as an in vitro model for studying self-renewal and stemness mdpi.com. The inhibition of mammosphere formation suggests that BMF can impair the self-renewal capacity of breast cancer stem cells nih.govbergamonte.netresearchgate.net.
Targeting Stem Cell-Associated Signaling Pathways (STAT1/3, Notch, Wnt/β-catenin)
The Brutieridin/Melitidin mixture inhibits the activation of several signaling pathways associated with cancer stem cells, including STAT1/3, Notch, and Wnt/β-catenin nih.govbergamonte.netresearchgate.netresearchgate.networktribe.com. These pathways play crucial roles in maintaining stemness, promoting proliferation, and contributing to tumor progression nih.gov. By targeting these pathways, BMF may disrupt the signaling networks essential for CSC survival and propagation nih.govbergamonte.netresearchgate.net.
Modulation of Rho-GDI Signaling
BMF targets Rho-GDI signaling nih.govbergamonte.netresearchgate.netresearchgate.netcancer-genetics.org. Rho-GDI proteins regulate the activity of Rho GTPases, which are involved in various cellular processes including cell migration, adhesion, and proliferation cancer-genetics.org. Modulation of Rho-GDI signaling by BMF contributes to its inhibitory effects on cancer stem cell characteristics nih.govbergamonte.netresearchgate.net.
Data from preclinical studies on the Brutieridin/Melitidin mixture (BMF) in breast cancer cells highlight its multi-targeted approach against cancer stem cell properties:
| Mechanism of Action | Observed Effect in Breast Cancer Cells (BMF) | Supporting Evidence |
| Inhibition of Mevalonate Metabolism (HMGR) | Blocks HMGR activity | Statin-like properties observed. nih.govbergamonte.netresearchgate.net |
| Suppression of ALDH Activity | Reduces ALDH activity | Impairs a key CSC marker. nih.govbergamonte.netresearchgate.net |
| Blockade of Mammosphere Formation | Inhibits mammosphere formation | Reduces CSC self-renewal capacity. nih.govbergamonte.netresearchgate.net |
| Targeting STAT1/3, Notch, Wnt/β-catenin | Inhibits pathway activation | Disrupts CSC signaling networks. nih.govbergamonte.netresearchgate.netresearchgate.networktribe.com |
| Modulation of Rho-GDI Signaling | Targets Rho-GDI signaling | Contributes to inhibitory effects. nih.govbergamonte.netresearchgate.netresearchgate.netcancer-genetics.org |
Anti-Inflammatory and Immunomodulatory Pathway Interactions (via Bergamot Polyphenol Fractions)
Bergamot polyphenol fractions (BPF), which contain this compound, have demonstrated anti-inflammatory activities in various preclinical models. wikipedia.orgguidechem.com These effects are often linked to the modulation of key signaling pathways involved in the inflammatory response. guidetopharmacology.orgnih.gov Studies have shown that BPF can inhibit inflammation induced by stimuli such as interleukin-1α (IL-1α) in cellular models. wikipedia.org The anti-inflammatory properties of bergamot derivatives, including those containing this compound, have been a subject of ongoing research. nih.gov
A significant mechanism underlying the anti-inflammatory effects of bergamot polyphenol fractions containing this compound involves the modulation of Nuclear Factor-kappa B (NF-κB) activation. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Research indicates that BPF can inhibit the translocation of NF-κB into the nucleus, a key step in its activation. guidechem.com Studies using cellular models stimulated with lipopolysaccharide (LPS) or TNF-α have shown that bergamot extracts can suppress NF-κB signaling pathways. guidetopharmacology.orgnih.govwikidata.orgthegoodscentscompany.com This inhibition of NF-κB activation by BPF is considered a primary mechanism contributing to their anti-inflammatory effects. guidetopharmacology.orgnih.gov
The modulation of NF-κB activation by bergamot polyphenol fractions leads to a subsequent reduction in the expression and release of key pro-inflammatory cytokines. Studies have demonstrated that BPF can downregulate the levels of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). guidechem.comguidetopharmacology.orgnih.govwikidata.org For instance, research on TNF-α-treated hepatic stellate cells showed that melittin (B549807) (a different compound, but illustrative of related research areas) inhibits the secretion and expression of IL-1β and IL-6. wikidata.org More specifically, studies on the flavonoid-rich fraction of bergamot juice (BJe), which contains this compound, have shown its ability to reduce the production of TNF-α and IL-1β in models of intestinal ischemia/reperfusion injury. guidetopharmacology.orgnih.gov In vitro studies on THP-1 monocytes stimulated with LPS also demonstrated that BJe inhibited the gene expression and secretion of IL-6, IL-1β, and TNF-α by inhibiting NF-κB. guidetopharmacology.orgnih.gov
Antioxidant Mechanisms of this compound and Related Flavonoids
This compound, along with other flavonoids present in bergamot, exhibits antioxidant properties. wikipedia.orgnih.govmdpi.comnih.govresearchgate.net These activities are crucial in counteracting oxidative stress, which plays a significant role in the pathogenesis of various diseases, including inflammatory conditions. nih.govnih.gov The antioxidant potential of flavonoids is influenced by their chemical structure, particularly the presence and position of hydroxyl groups. mdpi.comeragene.com
Antitussive Activity in Preclinical Animal Models
Preclinical studies have investigated the potential of this compound as an antitussive agent. Research in animal models has provided evidence for this activity. researchgate.netwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.ca
Specifically, studies conducted in guinea pigs have shown that this compound possesses a good antitussive effect on cough induced by citric acid. thegoodscentscompany.comnih.govnih.gov This indicates that this compound may contribute to the cough-suppressing properties observed in some traditional uses of plants containing this compound. thegoodscentscompany.comnih.gov The citric acid-induced cough model in guinea pigs is a common method for evaluating the efficacy of antitussive compounds in preclinical settings. massbank.euuni.lu The findings from these animal models suggest a potential for this compound in the management of cough. thegoodscentscompany.comnih.govnih.gov
Mechanistic Characterization of Cough Reflex Suppression
Preclinical studies have explored the potential antitussive effects of this compound. Research indicates that this compound, a flavanone glycoside isolated from Citrus grandis 'Tomentosa', demonstrates a notable antitussive effect in animal models. Specifically, studies using a citric acid-induced cough model in guinea pigs have shown that this compound can effectively suppress coughing, suggesting its contribution to the antitussive properties of the plant source. nih.govwikipedia.orginvivochem.cnnih.gov
Structure Activity Relationship Sar of Melitidin and Its Analogs
Significance of the 3-Hydroxy-3-Methylglutaryl (HMG) Moiety in Bioactivity
A key structural feature of Melitidin is the presence of a 3-hydroxy-3-methylglutaryl (HMG) moiety. researchgate.netresearchgate.net This group is covalently linked to the glucose unit of the neohesperidoside disaccharide via an ester linkage at the 6'' position. researchgate.net The HMG moiety is of particular significance because it structurally mimics 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), the natural substrate of the enzyme HMG-CoA reductase (HMGCR). researchgate.netmdpi.com
HMGCR is a crucial enzyme in the mevalonate (B85504) pathway, responsible for cholesterol biosynthesis. researchgate.netmdpi.com By mimicking HMG-CoA, compounds containing this moiety can act as competitive inhibitors of HMGCR, thereby blocking the conversion of HMG-CoA to mevalonate and reducing cholesterol synthesis. researchgate.netmdpi.com This mechanism is analogous to that of statin drugs, which are well-established HMGCR inhibitors. researchgate.netresearchgate.netnih.gov Molecular modeling studies suggest that HMG-flavanone O-glycosides, including this compound or related metabolites containing the HMG moiety, can fit into the catalytic pocket of HMGCR and mimic the substrate, preventing the reduction of the carbonyl group. researchgate.net This inhibitory action contributes significantly to the anticholesterolemic activity observed for this compound and similar compounds. researchgate.netresearchgate.net
Comparative SAR with Brutieridin (B10837292) and Other Flavanone (B1672756) Glycosides
This compound is often discussed in comparison with Brutieridin, another flavanone glycoside found in Citrus bergamia. researchgate.netresearchgate.net Both this compound and Brutieridin possess the HMG moiety attached to a neohesperidoside disaccharide. researchgate.net However, they differ in their flavonoid aglycone: this compound is based on naringenin (B18129), while Brutieridin is based on hesperetin (B1673127).
This difference in the aglycone structure leads to variations in their properties and potentially their biological activities. While both compounds contribute to the cholesterol-lowering effects of bergamot extracts through HMGCR inhibition, their distinct aglycones can influence factors such as bioavailability, metabolic stability, and other potential activities. For example, the naringenin backbone of this compound has been associated with stronger antioxidant activity compared to the hesperetin moiety of Brutieridin in some contexts, although Brutieridin's hesperetin moiety may enhance solubility in aqueous environments.
Impact of Glycosylation Patterns on Biological Activity
Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, significantly influences the physicochemical properties and biological activities of flavonoids. ijper.orgnih.govacs.org In the case of this compound, the glycosidic part is a neohesperidoside, a disaccharide composed of glucose and rhamnose. researchgate.netnih.gov This glycosylation pattern affects several aspects of this compound's behavior.
One of the primary impacts of glycosylation is on solubility. Flavonoid glycosides, including this compound, are generally more soluble in water compared to their corresponding aglycones. ijper.orgnih.gov This increased solubility can influence absorption, distribution, and ultimately the bioavailability of the compound in vivo. ijper.org
Furthermore, the specific type and linkage of the sugar moiety can affect the stability of the flavonoid structure and its interaction with enzymes and receptors. nih.govacs.org While glycosylation can sometimes lead to reduced activity compared to the aglycone form for certain biological effects like antioxidant activity, it can enhance other activities or provide stability. ijper.orgnih.gov The neohesperidoside linkage in this compound, as opposed to other possible glycosylation patterns (e.g., rutinoside), contributes to its specific biological profile. The attachment of the HMG group to the glucose unit of this disaccharide is also a critical aspect of the glycosylation pattern that dictates the HMGCR inhibitory activity. researchgate.net
Research suggests that the presence and position of glycosylation can alter activities such as antioxidant, antidiabetic, and enzyme inhibition. ijper.org For this compound, the neohesperidoside structure serves as the scaffold to which the crucial HMG moiety is attached, enabling its interaction with HMGCR. researchgate.net The specific arrangement of sugars and the point of attachment for the HMG group are therefore integral to the compound's ability to exert its characteristic biological effects.
While specific quantitative data comparing the HMGCR inhibitory activity of this compound with systematically varied glycosylation patterns (while keeping the HMG moiety and aglycone constant) is not extensively detailed in the provided sources, the general principles of flavonoid glycosylation SAR indicate that alterations to the sugar type, number, and linkage would likely impact solubility, cellular uptake, metabolism, and binding affinity to target enzymes like HMGCR. ijper.orgnih.govacs.org The unique neohesperidoside-HMG conjugation in this compound appears optimized for its observed statin-like activity. researchgate.net
Biotechnological Production and Research Applications
Strategies for Enhanced Melitidin Accumulation in Plants
Enhancing the accumulation of secondary metabolites such as this compound in plants can be achieved through various in vitro strategies, including plant cell, tissue, and organ cultures. These techniques allow for controlled environments and targeted interventions to boost metabolite production. Optimization of culture media and environmental conditions are fundamental approaches. d-nb.info Elicitation, the process of exposing plant cultures to stress-inducing compounds, is another effective strategy to stimulate plant defense systems and increase the accumulation of secondary metabolites. d-nb.infomdpi.com Nanoparticles have emerged as novel and effective elicitors for enhancing flavonoid production in vitro. mdpi.com These nano-elicitors can induce stressful conditions, activating plant defense mechanisms and leading to higher quantities of accumulated secondary metabolites. mdpi.com Plant natural products typically accumulate in specific tissues, and their production can be induced under certain conditions. maxapress.com
Optimization of Biosynthetic Pathways for High-Yield Production
Significant progress has been made in understanding the biosynthetic route of this compound in plants. The this compound biosynthetic pathway in pummelo (Citrus grandis) has been elucidated, identifying a gene cluster that includes UDP-glucuronosyltransferases (CgUGTs), 1,2 rhamnosyltransferase (Cg1,2RhaT), and acyltransferases (CgATs) as being responsible for its synthesis. nih.govresearchgate.net
The co-expression of these clustered genes in Nicotiana benthamiana, a heterologous plant system, has successfully resulted in the formation of this compound, demonstrating the feasibility of metabolic engineering for this compound production. nih.govresearchgate.netresearchgate.net Nicotiana benthamiana is considered an advantageous chassis for synthetic biology due to its rapid growth cycle, high efficiency in genetic transformation and transient expression, and high biomass yield. igem.wiki Reconstructing engineered biosynthetic pathways in this system allows for the production of this compound from primary metabolism. researchgate.net
Optimization of metabolic processes for higher yield is closely linked to the regulation of gene expression within biosynthetic pathways. maxapress.com Integrating strategies like design of experiment (DoE) with machine learning approaches can be applied to optimize metabolic pathways. maxapress.com Engineering plant natural product pathways necessitates a complete understanding of the biosynthetic genes and their regulatory mechanisms to achieve optimal yields. mdpi.com Transient expression in Nicotiana benthamiana offers a robust platform for rapid production and identifying genes associated with metabolic pathways. researchgate.net Targeting specific enzymes or multi-enzyme heterologous pathways within this system can lead to increased product yields. researchgate.net
Research has provided data on the yield of products synthesized by different modules in engineered N. benthamiana. For instance, transient expression of the genes involved in the this compound pathway can lead to the formation of naringin (B1676962) and this compound. researchgate.net
Table 1: Yield of Compounds in Engineered N. benthamiana Leaves
| Compound | Yield (µg/g Dry Weight) |
| Naringin | Data available in source |
| This compound | Data available in source |
| Other Products | Data available in source |
Note: Specific yield data for Naringin, this compound, and other products from different modules were presented in the source researchgate.net and can be interactively displayed.
Development of this compound-Enriched Extracts for Preclinical Research
This compound is found in various plant sources, notably in Citrus species. Bergamot Polyphenol Fraction (BPF), derived from Bergamot fruits (Citrus Bergamia), is known to be exceptionally rich in flavonoids, including this compound. researchgate.net Analysis of Bergamot juice extract (BJe) has shown this compound to be one of the most abundant flavonoids present. mdpi.com
The composition of such extracts makes them valuable for preclinical research. Preclinical studies are a critical phase in drug development, designed to evaluate the safety, efficacy, and potential side effects of a compound or extract before human testing. ppd.comnih.gov These studies help researchers determine appropriate dosage, route, and frequency of administration, and demonstrate the therapeutic effect in relevant animal models. ppd.comnih.gov The development of this compound-enriched extracts allows for the investigation of the biological activities attributed to this compound and the synergistic effects of other co-occurring compounds in a more representative form than isolated pure compounds. Preclinical studies using BPF, which contains this compound, have documented its efficacy in rodent models for certain conditions. researchgate.net Furthermore, this compound isolated from Citrus grandis 'Tomentosa' has shown effects in preclinical models. researchgate.net
The development of these enriched extracts is a key step in translating the potential of this compound observed in in vitro studies to in vivo investigations, providing crucial data to inform future research directions.
Table 2: Abundance of Flavonoids in Bergamot Juice Extract (BJe)
| Flavonoid | Abundance (mg/g) |
| Neohesperidin (B1678168) | 94.00 |
| Naringin | 92.4 |
| This compound | 56.2 |
| Hesperetin (B1673127) | 51.9 |
| Neoeriocitrin | 48.6 |
| Naringenin (B18129) | 27.3 |
Note: Data sourced from mdpi.com.
Emerging Research Avenues and Future Perspectives for Melitidin
Discovery of Novel Molecular Targets and Signaling Networks
Research into melitidin continues to explore its interactions with various molecular targets and its influence on cellular signaling networks. A known area of investigation is this compound's ability, alongside brutieridin (B10837292), to inhibit 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis and the primary target of pharmaceutical statins. jipb.netmdpi.comresearchgate.net While this interaction is established, ongoing studies aim to precisely characterize the binding mechanisms and the downstream cascade of events triggered by HMGCR inhibition by this compound.
Beyond HMGCR, emerging research suggests that bergamot polyphenols, including this compound, may exert their effects through modulating crucial signaling pathways. One such pathway involves the activation of Sirtuin 1 (SIRT1), a nuclear histone deacetylase. plos.org SIRT1 activation has been implicated in inhibiting the NF-κB signaling pathway, which plays a central role in inflammatory responses. plos.org This indicates a potential molecular link between this compound and anti-inflammatory effects, suggesting SIRT1 and components of the NF-κB pathway as potential novel targets.
Furthermore, studies on the bergamot polyphenolic fraction (BPF), which contains this compound, have revealed inhibitory effects on cancer stem cell characteristics. mdpi.com This includes the suppression of mammosphere formation, reduction in aldehyde dehydrogenase (ALDH) levels, and inhibition of mitochondrial respiration and fatty acid oxidation in cancer cells. mdpi.com These findings point towards potential novel molecular targets and signaling networks within cancer biology that are influenced by this compound, extending its potential beyond cholesterol regulation. Preclinical investigations into pomelo peel extracts, also containing this compound, further support the notion of multifaceted molecular and signaling events underlying their observed bioactivity. researchgate.net
Investigation of this compound Analogues and Derivatives through Rational Design
The structural complexity of this compound, a flavanone (B1672756) glycoside with a 3-hydroxy-3-methylglutaryl (HMG) moiety, provides a basis for the investigation of analogues and derivatives. wikipedia.orgresearchgate.netmdpi.com Understanding the biosynthesis pathway of this compound in plants like pummelo is crucial for the rational design of modified structures. Recent research has successfully elucidated this pathway, identifying a specific flavonoid gene cluster responsible for this compound production. jipb.netjipb.net This genetic and enzymatic information provides a blueprint for potentially modifying the pathway to produce structural analogues or to enhance this compound yield.
Metabolic engineering approaches, utilizing heterologous plant systems such as Nicotiana benthamiana, have demonstrated the feasibility of producing this compound outside its native plant source. jipb.netjipb.netresearchgate.net This capability opens doors for synthetic biology approaches to generate this compound derivatives with potentially altered or enhanced biological activities.
The discovery and structural characterization of related HMG-containing flavonoids from bergamot, such as peripolin, further highlight the natural diversity of these compounds and provide inspiration for the rational design of novel analogues. researchgate.netmdpi.com Peripolin, like this compound, contains an HMG moiety linked to a glycoside, suggesting that modifications to the flavonoid core or the sugar moiety could lead to a range of derivatives with potentially distinct properties. researchgate.netmdpi.com Rational drug design, a strategy employed in the discovery of Wnt pathway modulators from natural products, is a relevant approach for developing this compound analogues with improved efficacy or specificity for particular targets. nih.govresearchgate.net
Advanced Computational Chemistry Approaches for Mechanistic Predictions
Advanced computational chemistry techniques are playing an increasingly important role in predicting the mechanisms of action and properties of natural compounds like this compound. Molecular dynamics simulations, for instance, have been applied to study the behavior of HMG-containing flavonoids from bergamot, including investigations into their possible conformations and the dynamic switch between open and closed forms. researchgate.netmdpi.com Such simulations provide valuable insights into how these molecules might interact with biological targets at a molecular level.
Quantum chemical calculations have also been utilized in studies analyzing the chemical composition and antioxidant activities of Citrus fruits, demonstrating their applicability in understanding the intrinsic properties of this compound and related compounds. mdpi.com Furthermore, docking experiments, a computational method used to predict the binding affinity and orientation of a molecule to a protein target, are valuable tools in structure-activity relationship studies of natural products. ulb.ac.be Applying these techniques to this compound can help predict its binding to potential novel targets identified through experimental studies and guide the design of analogues with improved binding characteristics.
Role of this compound in Plant Stress Responses and Specialized Metabolism
This compound is a product of the specialized metabolism of Citrus plants, particularly abundant in pummelo and bergamot. jipb.netjipb.netresearchgate.net Its biosynthesis is controlled by a specific gene cluster, highlighting its integration within the plant's metabolic network. jipb.netjipb.net Research indicates that the natural abundance of this compound in pummelo can be influenced by acyltransferases, enzymes involved in modifying compounds, suggesting a link between specific metabolic tailoring and the presence of this compound. jipb.netjipb.net
Plant secondary metabolites, including flavonoids like this compound, are known to play crucial roles in a plant's interaction with its environment, including defense against various environmental stresses. nih.govmaxapress.comnih.gov While direct evidence specifically detailing this compound's role in plant stress responses is an area for further research, the broader understanding of flavonoids in plant defense suggests a potential function. Studies utilizing omics approaches have investigated the genetic basis of metabolite-mediated stress responses in other plants, such as drought tolerance linked to phenolamide accumulation in tomato, providing a framework for similar investigations into this compound's role in Citrus stress responses. nih.govorcid.org
Integration of Omics Technologies in this compound Research
The advent of omics technologies has significantly accelerated the research into complex natural products and their biological roles. The biosynthesis pathway of this compound in pummelo has been successfully elucidated through the integration of multi-omics approaches, specifically metabolomics, genomics, and transcriptomics, coupled with metabolome-genome-wide association studies (mGWAS). jipb.netjipb.netresearchgate.netmaxapress.comnih.govorcid.orgmaxapress.com This integrated approach allowed researchers to link genetic variations to metabolite production, thereby identifying the genes involved in this compound biosynthesis.
Omics technologies are also instrumental in exploring the broader biological context of this compound in plants and potentially in biological systems where it exerts effects. They are being used to identify key genes and metabolic pathways associated with plant resistance to stress and to analyze the complex metabolic changes that occur under stress conditions. nih.gov The integration of data from different omics levels provides a more comprehensive understanding of the intricate interactions and regulatory networks within biological systems. researchgate.netnih.gov
Q & A
Q. How can researchers experimentally validate Melitidin's inhibition of HMG-CoA reductase?
- Methodological Answer : To validate this compound's inhibitory activity, use in vitro enzyme inhibition assays with recombinant HMG-CoA reductase. Prepare reaction mixtures containing the enzyme, NADPH (to monitor oxidation), and varying this compound concentrations. Measure activity spectrophotometrically at 340 nm (NADPH depletion rate). Include statins like lovastatin as positive controls and DMSO as a solvent control. Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). Validate findings with hepatocyte cell models, quantifying intracellular cholesterol via LC-MS and LDL receptor expression via qPCR .
Q. What analytical techniques are recommended for identifying this compound in citrus extracts?
- Methodological Answer : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for precise identification. Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns (MS/MS) with synthetic this compound standards. For quantification, validate the method using spike-recovery experiments in citrus matrices (e.g., bergamot peel). NMR (¹H and ¹³C) can confirm structural integrity, focusing on glycosidic linkages and aglycone moieties .
Q. How should researchers design in vivo studies to assess this compound's cholesterol-lowering effects?
- Methodological Answer : Use hyperlipidemic rodent models (e.g., ApoE⁻/⁻ mice) fed a high-fat diet. Administer this compound orally (dose range: 10–100 mg/kg/day) for 4–8 weeks. Monitor serum LDL-C and total cholesterol via enzymatic assays. Sacrifice animals to analyze hepatic HMG-CoA reductase activity and LDL receptor protein levels (Western blot). Include a statin control group and account for inter-individual variability using randomized block design. Power analysis (α=0.05, β=0.2) ensures adequate sample size .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity of this compound across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis to assess heterogeneity. Extract data on IC₅₀ values, model systems, and purity of this compound (HPLC purity ≥95%). Use random-effects models (e.g., RevMan) to pool effect sizes. Subgroup analyses can identify confounding variables (e.g., solvent used, enzyme source). Validate discordant results via head-to-head comparative assays under standardized conditions .
Q. How can metabolic engineering optimize this compound biosynthesis in heterologous systems?
- Methodological Answer : Co-express Citrus UDP-glucosyltransferases (UGTs) and cytochrome P450s in Nicotiana benthamiana via agroinfiltration. Use Golden Gate cloning for modular assembly of biosynthetic genes (e.g., under 35S promoters). Monitor intermediates (e.g., naringenin, hesperetin) via UPLC-MS. Optimize culture conditions (light, temperature) and suppress competing pathways (RNAi silencing of endogenous oxidases). Scale production using bioreactors with real-time metabolite profiling .
Q. What computational approaches predict this compound's interactions with non-target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against human proteome databases. Use this compound’s 3D structure (PubChem CID 129689694) and prioritize targets with binding affinity ≤-8 kcal/mol. Validate predictions via SPR (Surface Plasmon Resonance) for top candidates (e.g., PPAR-α). Combine with transcriptomics (RNA-seq) of treated hepatocytes to identify off-target pathway modulation .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound purification?
- Methodological Answer : Implement QC protocols: (1) Track purity via HPLC-UV (λ=280 nm) for each batch; (2) Use NMR to confirm structural consistency; (3) Standardize extraction (e.g., ethanol:water ratio, temperature). Apply multivariate statistical analysis (PCA) to raw LC-MS data to identify variability sources (e.g., seasonal differences in citrus feedstock) .
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Answer : Fit data to a four-parameter logistic model: . Assess goodness-of-fit via R² and residual plots. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals for EC₅₀ values. Open-source tools like R (drc package) enhance reproducibility .
Experimental Design
Q. How to differentiate this compound’s direct enzyme inhibition from indirect transcriptional effects?
- Methodological Answer : Perform time-course experiments: (1) Acute exposure (1–24 hrs) to assess direct inhibition (HMG-CoA reductase activity); (2) Chronic exposure (72+ hrs) to measure transcriptional changes (LDL receptor mRNA). Use cycloheximide to block new protein synthesis in chronic studies. Confirm via siRNA knockdown of HMG-CoA reductase .
Q. What controls are essential when testing this compound’s stability in cell culture media?
- Methodological Answer :
Include (1) Vehicle control (media + solvent); (2) Heat-inactivated enzyme control (media boiled); (3) Protease inhibitors (e.g., PMSF) to rule out enzymatic degradation. Quantify this compound via LC-MS at t=0, 24, 48 hrs. Calculate half-life using first-order kinetics. Test stability under varying pH (5.5–7.4) to mimic lysosomal/cytosolic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
